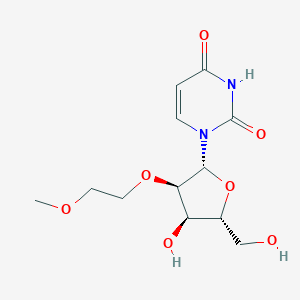
2'-O-(2-甲氧基乙基)-尿苷
描述
2’-O-(2-Methoxyethyl)-uridine is a modified nucleoside that has garnered significant interest in the field of nucleic acid research. This compound is characterized by the substitution of the 2’-hydroxyl group of uridine with a 2’-O-(2-methoxyethyl) group. This modification enhances the stability and binding affinity of nucleic acids, making it a valuable component in antisense oligonucleotides and other therapeutic applications.
科学研究应用
2’-O-(2-Methoxyethyl)-uridine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Employed in the development of antisense oligonucleotides for gene silencing and regulation.
Medicine: Incorporated into therapeutic agents for the treatment of genetic disorders and viral infections.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics
作用机制
The mechanism of action of 2’-O-(2-Methoxyethyl)-uridine involves its incorporation into oligonucleotides, where it enhances binding affinity and stability. This modification allows for more effective hybridization with target RNA sequences, leading to the inhibition of gene expression through mechanisms such as RNase H-mediated degradation or steric blocking of translation .
Similar Compounds:
2’-O-Methyluridine: Another modified nucleoside with a methyl group at the 2’ position.
2’-Fluoro-2’-deoxyuridine: Contains a fluorine atom at the 2’ position.
2’-O-(2-Methoxyethyl)-cytidine: Similar modification but with cytidine instead of uridine.
Comparison: 2’-O-(2-Methoxyethyl)-uridine is unique due to its enhanced stability and binding affinity compared to other modified nucleosides. The methoxyethyl group provides greater resistance to nuclease degradation and improved pharmacokinetic properties, making it more suitable for therapeutic applications .
安全和危害
未来方向
The approval of Vitravene in 1998 for the treatment of CMV retinitis in AIDS sufferers stands as an early testament to the promise of antisense technology. More recently, a second oligonucleotide-based therapeutic, Macugen, was approved for the treatment of wet, age-related macular degeneration (AMD). These successes and encouraging clinical trial results obtained using other oligonucleotides suggest that substantial quantities of high-quality modified DNA and RNA will be required in the near future .
生化分析
Biochemical Properties
2’-O-(2-Methoxyethyl)-uridine is known for its resistance to nuclease metabolism in both plasma and tissue . This property is crucial for its stability and longevity in biological systems. The 2’-O-(2-Methoxyethyl)-uridine modification is incorporated into antisense oligonucleotides, which are designed to bind to specific mRNA targets and modulate their function . The biochemical interactions of 2’-O-(2-Methoxyethyl)-uridine are primarily through these antisense oligonucleotides.
Cellular Effects
In cellular environments, 2’-O-(2-Methoxyethyl)-uridine-modified antisense oligonucleotides have shown to exhibit potent activity. They have been observed to increase RNA-binding affinity, which is crucial for the efficacy of antisense therapies . Furthermore, these modified oligonucleotides have demonstrated improved cellular uptake, which enhances their overall effectiveness .
Molecular Mechanism
The molecular mechanism of action of 2’-O-(2-Methoxyethyl)-uridine involves its incorporation into antisense oligonucleotides that target specific mRNA sequences. These oligonucleotides hybridize to their target mRNA, potentially altering the site of splicing or resulting in RNA degradation through RNase H activity . This can modulate the translation of proteins or eliminate toxic RNA .
Temporal Effects in Laboratory Settings
In laboratory settings, 2’-O-(2-Methoxyethyl)-uridine-modified oligonucleotides have shown to maintain their biochemical properties over time. They exhibit resistance to nuclease metabolism, ensuring their stability in both plasma and tissue . Furthermore, they have been observed to maintain their RNA-binding affinity and cellular uptake properties over time .
Dosage Effects in Animal Models
In animal models, the effects of 2’-O-(2-Methoxyethyl)-uridine-modified oligonucleotides have been observed to be dose-dependent . Higher doses have been associated with increased RNA-binding affinity and improved cellular uptake.
Metabolic Pathways
The metabolic pathways of 2’-O-(2-Methoxyethyl)-uridine involve its incorporation into antisense oligonucleotides and subsequent interactions with target mRNA. Following administration, these oligonucleotides are distributed to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours . The major elimination pathway for 2’-O-(2-Methoxyethyl)-uridine and its metabolites is through urinary excretion .
Transport and Distribution
2’-O-(2-Methoxyethyl)-uridine-modified oligonucleotides are highly bound to plasma proteins, which aids in their transport and distribution within cells and tissues . Following administration, these oligonucleotides are distributed to tissues broadly, with plasma clearance dominated by this distribution .
Subcellular Localization
In terms of subcellular localization, 2’-O-(2-Methoxyethyl)-uridine-modified oligonucleotides are primarily found in the perinuclear region of cells . This localization is likely due to the nature of their target - mRNA, which is transcribed in the nucleus and subsequently exported to the cytoplasm for translation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-(2-Methoxyethyl)-uridine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of uridine. This is followed by the selective alkylation of the 2’-hydroxyl group with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The final step involves the deprotection of the 3’ and 5’ hydroxyl groups to yield the desired product .
Industrial Production Methods: Industrial production of 2’-O-(2-Methoxyethyl)-uridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production .
化学反应分析
Types of Reactions: 2’-O-(2-Methoxyethyl)-uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Formation of uridine derivatives with oxidized side chains.
Reduction: Reduced forms of the methoxyethyl group.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
属性
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O7/c1-19-4-5-20-10-9(17)7(6-15)21-11(10)14-3-2-8(16)13-12(14)18/h2-3,7,9-11,15,17H,4-6H2,1H3,(H,13,16,18)/t7-,9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXNROBDOKPICP-QCNRFFRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446990 | |
| Record name | 2'-O-(2-Methoxyethyl)-uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223777-15-9 | |
| Record name | 2'-O-(2-Methoxyethyl)-uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



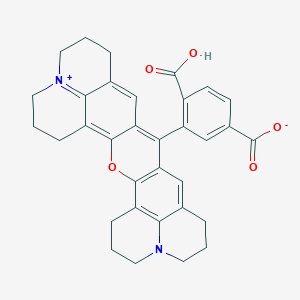

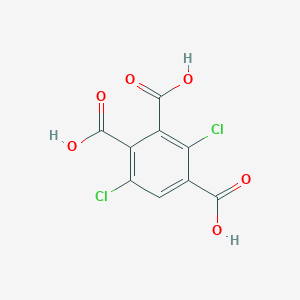

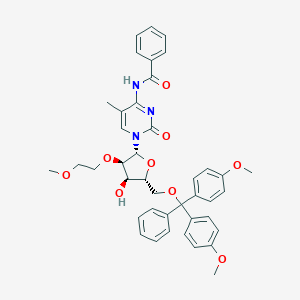
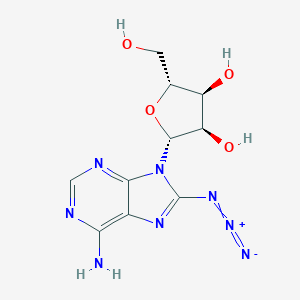
![7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B559647.png)
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559649.png)

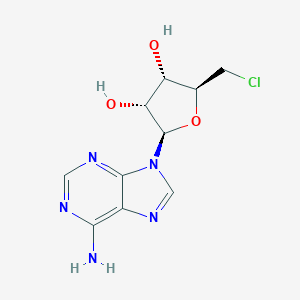
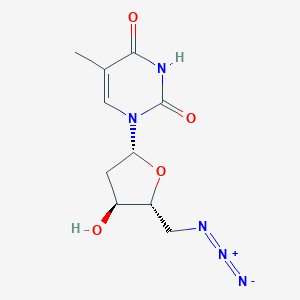
![4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B559661.png)
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559663.png)
![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B559664.png)